Cas no 316136-79-5 (N'-(1E)-(2-nitrophenyl)methylidene-2-phenoxyacetohydrazide)
N'-(1E)-(2-nitrophenyl)methylidene-2-phenoxyacetohydrazide Chemical and Physical Properties
Names and Identifiers
-
- (E)-N-(2-nitrobenzylidene)-2-phenoxyacetohydrazide
- Acetic acid, 2-phenoxy-, 2-[(2-nitrophenyl)methylene]hydrazide
- Z57101862
- N'-[(1E)-(2-NITROPHENYL)METHYLIDENE]-2-PHENOXYACETOHYDRAZIDE
- SR-01000080077-1
- SR-01000080077
- F0890-0295
- N-[(E)-(2-nitrophenyl)methylideneamino]-2-phenoxyacetamide
- N'-[(E)-(2-nitrophenyl)methylidene]-2-phenoxyacetohydrazide
- AKOS001219899
- (E)-N'-(2-nitrobenzylidene)-2-phenoxyacetohydrazide
- 316136-79-5
- N'-(1E)-(2-nitrophenyl)methylidene-2-phenoxyacetohydrazide
-
- Inchi: 1S/C15H13N3O4/c19-15(11-22-13-7-2-1-3-8-13)17-16-10-12-6-4-5-9-14(12)18(20)21/h1-10H,11H2,(H,17,19)
- InChI Key: OWSQTBWRJQEWHU-UHFFFAOYSA-N
- SMILES: C(NN=CC1=CC=CC=C1[N+]([O-])=O)(=O)COC1=CC=CC=C1
Computed Properties
- Exact Mass: 299.09060590g/mol
- Monoisotopic Mass: 299.09060590g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 22
- Rotatable Bond Count: 5
- Complexity: 402
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 96.5Ų
N'-(1E)-(2-nitrophenyl)methylidene-2-phenoxyacetohydrazide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F0890-0295-2μmol |
N'-[(1E)-(2-nitrophenyl)methylidene]-2-phenoxyacetohydrazide |
316136-79-5 | 90%+ | 2μmol |
$57.0 | 2023-07-30 | |
| Life Chemicals | F0890-0295-5μmol |
N'-[(1E)-(2-nitrophenyl)methylidene]-2-phenoxyacetohydrazide |
316136-79-5 | 90%+ | 5μmol |
$63.0 | 2023-07-30 | |
| Life Chemicals | F0890-0295-10μmol |
N'-[(1E)-(2-nitrophenyl)methylidene]-2-phenoxyacetohydrazide |
316136-79-5 | 90%+ | 10μmol |
$69.0 | 2023-07-30 | |
| Life Chemicals | F0890-0295-20μmol |
N'-[(1E)-(2-nitrophenyl)methylidene]-2-phenoxyacetohydrazide |
316136-79-5 | 90%+ | 20μmol |
$79.0 | 2023-07-30 | |
| Life Chemicals | F0890-0295-1mg |
N'-[(1E)-(2-nitrophenyl)methylidene]-2-phenoxyacetohydrazide |
316136-79-5 | 90%+ | 1mg |
$54.0 | 2023-07-30 | |
| Life Chemicals | F0890-0295-2mg |
N'-[(1E)-(2-nitrophenyl)methylidene]-2-phenoxyacetohydrazide |
316136-79-5 | 90%+ | 2mg |
$59.0 | 2023-07-30 | |
| Life Chemicals | F0890-0295-3mg |
N'-[(1E)-(2-nitrophenyl)methylidene]-2-phenoxyacetohydrazide |
316136-79-5 | 90%+ | 3mg |
$63.0 | 2023-07-30 | |
| Life Chemicals | F0890-0295-4mg |
N'-[(1E)-(2-nitrophenyl)methylidene]-2-phenoxyacetohydrazide |
316136-79-5 | 90%+ | 4mg |
$66.0 | 2023-07-30 | |
| Life Chemicals | F0890-0295-5mg |
N'-[(1E)-(2-nitrophenyl)methylidene]-2-phenoxyacetohydrazide |
316136-79-5 | 90%+ | 5mg |
$69.0 | 2023-07-30 | |
| Life Chemicals | F0890-0295-10mg |
N'-[(1E)-(2-nitrophenyl)methylidene]-2-phenoxyacetohydrazide |
316136-79-5 | 90%+ | 10mg |
$79.0 | 2023-07-30 |
N'-(1E)-(2-nitrophenyl)methylidene-2-phenoxyacetohydrazide Related Literature
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
Additional information on N'-(1E)-(2-nitrophenyl)methylidene-2-phenoxyacetohydrazide
N'-(1E)-(2-Nitrophenyl)methylidene-2-phenoxyacetohydrazide: A Comprehensive Overview
The compound with CAS No. 316136-79-5, known as N'-(1E)-(2-nitrophenyl)methylidene-2-phenoxyacetohydrazide, is a highly specialized organic compound with significant potential in various scientific and industrial applications. This compound has garnered attention due to its unique structural properties and functional groups, which make it a valuable molecule in the fields of pharmaceuticals, agrochemicals, and materials science. Recent advancements in synthetic chemistry have further enhanced our understanding of its synthesis, characterization, and applications.
N'-(1E)-(2-nitrophenyl)methylidene-2-phenoxyacetohydrazide is characterized by its complex structure, which includes a hydrazide group, a phenyl ring with a nitro substituent, and a phenoxy group. The presence of these functional groups endows the compound with versatile reactivity and selectivity in various chemical reactions. Researchers have recently explored its role as an intermediate in the synthesis of bioactive molecules, particularly in the development of novel drugs targeting specific biological pathways.
One of the most notable aspects of this compound is its ability to participate in condensation reactions, which has been extensively studied in recent years. The hydrazide group acts as a nucleophile, enabling the formation of stable bonds with carbonyl compounds. This property has been leveraged in the synthesis of heterocyclic compounds, which are crucial components of many pharmaceutical agents. For instance, studies have shown that N'-(1E)-(2-nitrophenyl)methylidene-2-phenoxyacetohydrazide can be used to synthesize pyridine derivatives with potential anti-inflammatory and antioxidant activities.
In addition to its role in drug development, this compound has also found applications in agrochemicals. Its phenoxy group contributes to its stability under environmental conditions, making it suitable for use in pesticides and herbicides. Recent research has focused on optimizing its synthesis to enhance yield and purity, ensuring that it meets the stringent quality standards required for agricultural applications.
The synthesis of N'-(1E)-(2-nitrophenyl)methylidene-2-phenoxyacetohydrazide involves a multi-step process that requires precise control over reaction conditions. The first step typically involves the preparation of the hydrazide precursor, followed by condensation with an appropriate aldehyde or ketone. Researchers have recently developed more efficient methods for this synthesis, utilizing microwave-assisted techniques to reduce reaction times and improve product quality.
Another area of interest is the study of the compound's physical and chemical properties. Its solubility, melting point, and thermal stability are critical factors that influence its suitability for various applications. Recent studies have employed advanced analytical techniques such as X-ray crystallography and thermogravimetric analysis to characterize these properties in detail.
Furthermore, the environmental impact of N'-(1E)-(2-nitrophenyl)methylidene-2-phenoxyacetohydrazide has been a topic of recent research. Scientists are investigating its biodegradability and potential toxicity to ensure that its use does not pose risks to ecosystems or human health. These studies are essential for regulatory compliance and sustainable product development.
In conclusion, N'-(1E)-(2-nitrophenyl)methylidene-2-phenoxyacetohydrazide is a versatile compound with promising applications across multiple industries. Its unique structure and functional groups make it an invaluable tool for researchers working on innovative solutions in pharmaceuticals, agrochemicals, and materials science. As advancements in synthetic chemistry continue to unfold, this compound is expected to play an even more significant role in driving future discoveries.
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